Cas no 16063-24-4 (1,2-Propanediamine,N1,N1,N2,N2-tetrafluoro-2-methyl-)
16063-24-4 structure
Product Name:1,2-Propanediamine,N1,N1,N2,N2-tetrafluoro-2-methyl-
CAS-nummer:16063-24-4
MF:C4H8F4N2
MW:160.113334655762
CID:198086
PubChem ID:85260
Update Time:2025-04-19
1,2-Propanediamine,N1,N1,N2,N2-tetrafluoro-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Propanediamine,N1,N1,N2,N2-tetrafluoro-2-methyl-
- 1,2-Bis(difluoroamino)-2-methylpropane
- 1-N,1-N,2-N,2-N-tetrafluoro-2-methylpropane-1,2-diamine
- 1,2-Bis(difluoramino)isobutane
- 1-Methyl-2,3-bis(difluoroamino)propane
- DTXSID20166950
- 16063-24-4
- Propane, 1,2-bis(difluoroamino)-2-methyl-
- PIGMBPMRYUUGBD-UHFFFAOYSA-N
- BRN 1903032
-
- Inchi: 1S/C4H8F4N2/c1-4(2,10(7)8)3-9(5)6/h3H2,1-2H3
- InChI-sleutel: PIGMBPMRYUUGBD-UHFFFAOYSA-N
- LACHT: FN(C(C)(C)CN(F)F)F
Berekende eigenschappen
- Exacte massa: 160.06244
- Monoisotopische massa: 160.062
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 103
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 6.5A^2
- XLogP3: 1.2
Experimentele eigenschappen
- Dichtheid: 1.223
- Kookpunt: 108.4°Cat760mmHg
- Vlampunt: 19.4°C
- Brekindex: 1.356
- PSA: 6.48
1,2-Propanediamine,N1,N1,N2,N2-tetrafluoro-2-methyl- Gerelateerde literatuur
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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